molecular formula C18H37O5P B12623814 [2-(Hexadecanoyloxy)ethyl]phosphonic acid CAS No. 921604-69-5

[2-(Hexadecanoyloxy)ethyl]phosphonic acid

Cat. No.: B12623814
CAS No.: 921604-69-5
M. Wt: 364.5 g/mol
InChI Key: DBJIDTSPKCDNHE-UHFFFAOYSA-N
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Description

[2-(Hexadecanoyloxy)ethyl]phosphonic acid is an organic compound characterized by the presence of a phosphonic acid group attached to a long-chain fatty acid ester This compound is notable for its unique structural features, which include a phosphonic acid moiety and a hexadecanoyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Hexadecanoyloxy)ethyl]phosphonic acid typically involves the esterification of hexadecanoic acid with 2-hydroxyethylphosphonic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is typically isolated through distillation or extraction techniques, followed by purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

[2-(Hexadecanoyloxy)ethyl]phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.

    Reduction: The ester bond can be reduced to yield the corresponding alcohol and phosphonic acid.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol and phosphonic acid.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(Hexadecanoyloxy)ethyl]phosphonic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biological systems, including as a mimic of natural phospholipids.

    Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and coatings.

Mechanism of Action

The mechanism of action of [2-(Hexadecanoyloxy)ethyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong interactions with metal ions or active sites of enzymes, modulating their activity. The long-chain fatty acid ester can interact with lipid membranes, affecting membrane properties and function.

Comparison with Similar Compounds

Similar Compounds

    [2-(Octadecanoyloxy)ethyl]phosphonic acid: Similar structure but with an octadecanoyloxy group.

    [2-(Dodecanoyloxy)ethyl]phosphonic acid: Similar structure but with a dodecanoyloxy group.

    [2-(Tetradecanoyloxy)ethyl]phosphonic acid: Similar structure but with a tetradecanoyloxy group.

Uniqueness

[2-(Hexadecanoyloxy)ethyl]phosphonic acid is unique due to its specific chain length and the presence of both a phosphonic acid group and a long-chain fatty acid ester

Properties

CAS No.

921604-69-5

Molecular Formula

C18H37O5P

Molecular Weight

364.5 g/mol

IUPAC Name

2-hexadecanoyloxyethylphosphonic acid

InChI

InChI=1S/C18H37O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)23-16-17-24(20,21)22/h2-17H2,1H3,(H2,20,21,22)

InChI Key

DBJIDTSPKCDNHE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCP(=O)(O)O

Origin of Product

United States

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